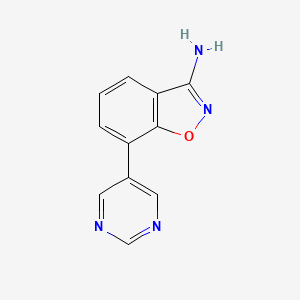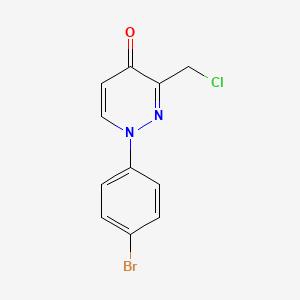
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is an organic compound that belongs to the pyridazinone family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(chloromethyl)pyridazin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)-3-methylpyridazin-4-one: Similar structure but lacks the chloromethyl group.
1-(4-Chlorophenyl)-3-(chloromethyl)pyridazin-4-one: Similar structure but has a chlorophenyl group instead of a bromophenyl group.
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(chloromethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-1-3-9(4-2-8)15-6-5-11(16)10(7-13)14-15/h1-6H,7H2 |
Clé InChI |
FAHVTWPRAGNNKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


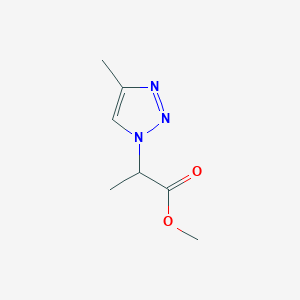
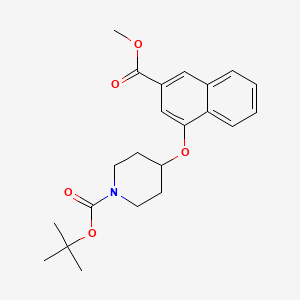

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
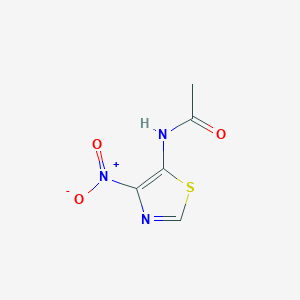


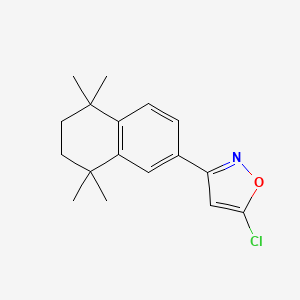
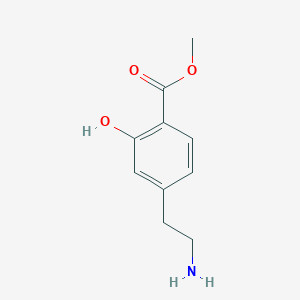
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
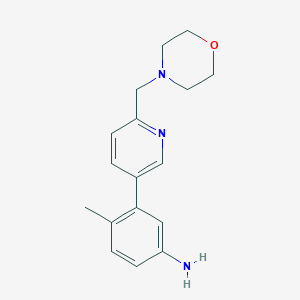

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
